molecular formula C10H10F3NO2 B6617042 ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate CAS No. 757971-25-8

ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate

Cat. No. B6617042
CAS RN: 757971-25-8
M. Wt: 233.19 g/mol
InChI Key: DGOIELBPFXIBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate (ETFA) is an organic compound with a molecular formula of C9H9F3NO2. It is a colourless liquid with a low boiling point and an unpleasant odour. It is a relatively new compound and has not been widely studied. However, it has potential applications in a variety of fields, including organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate has potential applications in a variety of fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate can be used as a catalyst for the formation of carbon-carbon bonds. In medicinal chemistry, it can be used as a drug intermediate for the synthesis of pharmaceuticals. In materials science, it can be used as a polymerization agent for the production of polymers.

Mechanism of Action

The mechanism of action of ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate is not yet fully understood. However, it is believed that it acts as a Lewis acid, forming a complex with the substrate molecule. This complex then undergoes a series of reactions, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate have not yet been studied in detail. However, it is believed that it has the potential to interact with biological molecules, such as enzymes, receptors, and other proteins. It is also believed to have the potential to interfere with cellular processes, such as signal transduction pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate in laboratory experiments is its low boiling point, which makes it easy to handle and store. Additionally, it is relatively non-toxic and has a low environmental impact. However, it is also a highly reactive compound, which can make it difficult to control in certain experiments.

Future Directions

There are a number of potential future directions for the study of ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis, medicinal chemistry, and materials science. Additionally, further research could be conducted into the synthesis of ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate, as well as its potential toxicity and environmental impact. Finally, further research could be conducted into the development of new uses for ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate, such as in the production of polymers or other materials.

Synthesis Methods

Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate can be synthesized by a two-step process. The first step involves the reaction of ethyl acetate and 2,5-difluoropyridine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate and sodium or potassium acetate. The second step involves the reaction of the product with acetic anhydride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate and acetic acid.

properties

IUPAC Name

ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)5-8-4-3-7(6-14-8)10(11,12)13/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOIELBPFXIBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate

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